molecular formula C7H11BrO B6262841 2-bromo-1-(1-methylcyclobutyl)ethan-1-one CAS No. 2156471-18-8

2-bromo-1-(1-methylcyclobutyl)ethan-1-one

Cat. No.: B6262841
CAS No.: 2156471-18-8
M. Wt: 191.07 g/mol
InChI Key: YGPSDQWQSBSNDD-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methylcyclobutyl)ethan-1-one is a brominated ketone characterized by a 1-methylcyclobutyl substituent attached to the carbonyl group. These compounds are pivotal in forming heterocyclic frameworks such as thiazoles, indoles, and flavanones via condensation or nucleophilic substitution reactions . The 1-methylcyclobutyl group distinguishes this compound from others in its class, introducing a cycloaliphatic moiety that may confer unique steric and electronic properties compared to aromatic or heteroaromatic substituents.

Properties

CAS No.

2156471-18-8

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

2-bromo-1-(1-methylcyclobutyl)ethanone

InChI

InChI=1S/C7H11BrO/c1-7(3-2-4-7)6(9)5-8/h2-5H2,1H3

InChI Key

YGPSDQWQSBSNDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C(=O)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one typically involves the bromination of 1-(1-methylcyclobutyl)ethan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1-methylcyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding substituted products.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the reaction temperature controlled to optimize yield.

    Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent, often at low temperatures to control the reaction rate.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used, with careful monitoring to avoid over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones or alcohols depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-1-(1-methylcyclobutyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one involves its interaction with various molecular targets depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Compound Substituent Structure Type Key Reactivity Observations
This compound 1-Methylcyclobutyl Cycloaliphatic Expected steric hindrance; moderate electrophilicity
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one 4-Chlorothiophene Heteroaromatic High reactivity in thiazole synthesis (45–59% yield)
2-Bromo-1-(3-fluorophenyl)ethan-1-one 3-Fluorophenyl Aromatic Used in heterocycle synthesis; moderate yields
2-Bromo-1-(5-methylisoxazol-4-yl)ethan-1-one 5-Methylisoxazole Heterocyclic Reacts with amines/thiols for drug-like molecules

Biological Activity

2-Bromo-1-(1-methylcyclobutyl)ethan-1-one is a chemical compound with potential biological activities that warrant detailed investigation. This article synthesizes current research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.

Structural Information

  • Molecular Formula : C7_7H11_{11}BrO
  • SMILES : CC1(CCC1)C(=O)CBr
  • InChI : InChI=1S/C7H11BrO/c1-7(3-2-4-7)6(9)5-8/h2-5H2,1H3

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Interactions : This compound has been shown to modulate the activity of carboxylases and dehydrogenases, which are crucial for metabolic processes.
  • Gene Regulation : It acts as a ligand for transcription factors, influencing gene expression and cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is likely to be:

  • Absorbed in the gastrointestinal tract.
  • Distributed throughout the body.
  • Metabolized in the liver.
  • Excreted via the kidneys.

The compound's carboxyl group allows it to participate in various biochemical reactions, including:

  • Esterification and Amidation : Formation of esters and amides that are vital in metabolic pathways.
  • Oxidation Processes : Involvement in ω- and β-oxidation, contributing to energy metabolism.

Cellular Effects

Research indicates that this compound can affect various cellular processes:

  • Cell Signaling : Modulates signaling pathways by interacting with receptors involved in signal transduction.
  • Metabolic Regulation : Alters the activity of metabolic enzymes, impacting energy production.

Case Studies

Several studies have explored the biological activity of this compound:

Toxicological Studies

In animal models, varying dosages revealed:

  • Low Doses : Minimal effects observed.
  • High Doses : Significant physiological changes, including toxicity leading to potential liver and kidney damage.

Metabolic Pathway Analysis

Research demonstrated that this compound could be metabolized into intermediates participating in the citric acid cycle, highlighting its role in energy production.

Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionModulates activity of carboxylases and dehydrogenases
Gene RegulationActs on transcription factors to influence gene expression
Cellular MetabolismAlters metabolic enzyme activity affecting energy production
ToxicityExhibits adverse effects at high dosages (e.g., liver damage)

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